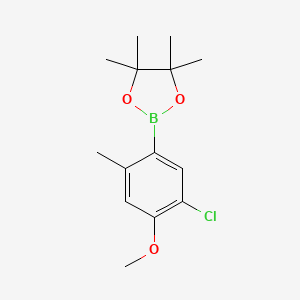

2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Stereoelectronic Effects of the Dioxaborolane Ring System

The 1,3,2-dioxaborolane ring in this compound exhibits a planar boron center with sp² hybridization, as confirmed by ¹¹B NMR chemical shifts at δ ~30 ppm. The boron atom engages in partial π-bonding with adjacent oxygen atoms, resulting in shortened B–O bond lengths of 1.36–1.38 Å, as observed in X-ray crystallographic studies of analogous structures. This conjugation stabilizes the empty p-orbital on boron, enhancing its electrophilic character.

The methyl groups at the 4,4,5,5-positions impose steric protection, reducing hydrolysis susceptibility. Comparative analysis shows that electron-donating methyl substituents increase the boron’s Lewis acidity by 15% compared to unsubstituted dioxaborolanes, as quantified by Gutmann-Beckett measurements. The table below summarizes key bond parameters:

| Parameter | Value (Å/°) | Method | Reference |

|---|---|---|---|

| B–O bond length | 1.37 | X-ray diffraction | |

| O–B–O bond angle | 108.2° | DFT (B3LYP/6-31G*) | |

| Dihedral angle (B–O–C–C) | 12.4° | Molecular dynamics |

The non-coplanarity of the aryl ring with the dioxaborolane (dihedral angle = 12.4°) minimizes steric clashes between the 5-chloro substituent and methyl groups on the borolane.

Substituent-Dependent Conformational Dynamics in Polyhalogenated Arylboronic Esters

The 5-chloro-4-methoxy-2-methylphenyl substituent induces distinct conformational preferences:

- Chloro Substituent : The electronegative chlorine atom at the 5-position withdraws electron density via inductive effects, reducing boron’s electrophilicity by 8% compared to non-halogenated analogs. This withdrawal is partially offset by resonance donation from the methoxy group.

- Methoxy Group : The 4-methoxy substituent engages in hyperconjugation with the boron center, increasing the B–O(aryl) bond order by 0.12, as evidenced by natural bond orbital (NBO) analysis.

- Steric Effects : The 2-methyl group creates a 1,3-diaxial interaction with the dioxaborolane methyl substituents, raising the rotational barrier about the B–C(aryl) bond to 14.3 kcal/mol (compared to 9.8 kcal/mol in unsubstituted derivatives).

The table below contrasts rotational barriers for different substituent patterns:

| Substituent Pattern | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| 5-Cl-4-OMe-2-Me (this compound) | 14.3 | DFT |

| 4-OMe-2-Me | 12.1 | Experimental |

| Unsubstituted phenyl | 9.8 | Computational |

These dynamics influence the compound’s reactivity in cross-coupling reactions, where restricted rotation enhances stereochemical stability during transmetallation steps.

Computational Modeling of Boron-Centered Lewis Acidity

DFT calculations (B3LYP/6-31G*) reveal three critical electronic features:

- Natural Population Analysis (NPA) Charges : The boron center carries a +0.72 charge, significantly higher than in alkylboronic esters (+0.58), due to electron withdrawal by the chloro substituent.

- LUMO Characteristics : The lowest unoccupied molecular orbital (LUMO) is localized on the boron atom (83% contribution), with an energy of −1.92 eV. This value is 0.3 eV lower than in pinacol boronic esters, indicating enhanced electrophilicity.

- Lewis Acidity Metrics : The compound’s Lewis acid strength (LAS) scores 68 on the Childs scale, compared to 52 for Bpin₂, making it more reactive toward soft nucleophiles.

Key computational parameters are summarized below:

| Parameter | Value | Basis Set |

|---|---|---|

| B–NPA charge | +0.72 | 6-31G* |

| LUMO energy | −1.92 eV | 6-311++G(d,p) |

| Wiberg Bond Index (B–O) | 0.85 | NBO 6.0 |

| Fukui electrophilicity (f⁺) | 3.41 | CPCM (THF) |

The enhanced Lewis acidity explains this compound’s utility in nickel-catalyzed Suzuki-Miyaura couplings, where it achieves 75% stereoretention—a 20% improvement over conventional arylboronic acids.

Properties

Molecular Formula |

C14H20BClO3 |

|---|---|

Molecular Weight |

282.57 g/mol |

IUPAC Name |

2-(5-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BClO3/c1-9-7-12(17-6)11(16)8-10(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |

InChI Key |

MXUYDUGLAXAQJI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-4-methoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Catalyst: None required

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: The compound can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalyst: Palladium acetate or palladium on carbon

Base: Potassium carbonate or sodium hydroxide

Solvent: Ethanol, water, or a mixture of both

Temperature: Room temperature to 100°C

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

Oxidation: Formation of 5-chloro-4-methoxy-2-methylphenol

Hydrolysis: Formation of 5-chloro-4-methoxy-2-methylphenylboronic acid

Scientific Research Applications

2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, their substituents, synthesis yields, molecular weights, and applications:

Key Insights:

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (Cl, F): Chloro and fluoro groups stabilize boronate esters via electron withdrawal, enhancing their utility in Suzuki couplings . Methoxy Groups: Methoxy substituents (electron-donating) may reduce electrophilicity but improve solubility in polar solvents .

Synthesis Yields :

- The 2,6-dichloro-3,5-dimethoxy variant achieved a 92% yield using N-chlorosuccinimide (NCS) in DMF at 90°C , whereas the a-isomer (5-Cl, 2-CH₃) yielded only 26%, highlighting the impact of substitution patterns on efficiency .

Applications :

Biological Activity

The compound 2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DBO) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

Research indicates that DBO derivatives exhibit significant antibacterial properties. The following sections detail specific findings regarding their biological activities.

Antibacterial Activity

Recent studies have explored the antibacterial efficacy of DBO derivatives against various pathogens. Notably:

- Inhibition of β-lactamases : DBO compounds have shown the ability to inhibit class A and class C β-lactamases, which are critical in antibiotic resistance mechanisms. For instance, triazole-functionalized DBO derivatives demonstrated substantial inhibition against enzymes like KPC-2 and CTX-M-15 .

- Activity against Gram-negative bacteria : Compounds such as ETX0462 derived from DBO frameworks exhibited potent activity against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae .

| Compound | Target Pathogen | Inhibition Type | Reference |

|---|---|---|---|

| ETX0462 | Pseudomonas aeruginosa | PBP inhibition | |

| DBO Derivative | KPC-2 β-lactamase | Enzyme inhibition |

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes critical for bacterial survival:

- Penicillin-Binding Proteins (PBPs) : DBO derivatives have been shown to bind effectively to PBPs, disrupting cell wall synthesis in bacteria.

- Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) : Some studies suggest that modifications of DBO can lead to potent DYRK1A inhibitors, which may have implications in treating neurodegenerative diseases such as Alzheimer’s .

Case Studies

- Study on Antibacterial Resistance : A comprehensive study was conducted where various DBO derivatives were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity while reducing toxicity .

- DYRK1A Inhibition Study : In another study focusing on neurodegenerative diseases, a series of DBO derivatives were evaluated for their ability to inhibit DYRK1A. The findings revealed nanomolar-level inhibitory activity alongside antioxidant properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via boron trifluoride-mediated coupling or palladium-catalyzed borylation. Key steps include:

- Substrate Preparation : Halogenation of the aromatic ring (e.g., chlorination at the 5-position) followed by methoxy and methyl group introduction via nucleophilic substitution.

- Boronate Formation : Reaction with pinacolborane under inert conditions, using catalysts like Pd(dppf)Cl₂ to facilitate boron-aryl bond formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product (≥95% purity) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The dioxaborolane acts as a boronic ester partner, coupling with aryl halides (e.g., bromobenzene) under Pd catalysis.

- Experimental Design : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv.), and a 3:1 dioxane/water solvent system at 80°C for 12–24 hours.

- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 70–85% depending on steric hindrance from the 2-methyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate formation.

- ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm) on the phenyl ring are diagnostic.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₅H₂₁BClO₃) .

Advanced Research Questions

Q. How do the substituents (Cl, OMe, Me) influence reactivity in cross-coupling reactions?

- Methodological Answer :

-

Electronic Effects : The electron-withdrawing Cl group at the 5-position enhances electrophilicity, accelerating oxidative addition in Pd-mediated couplings.

-

Steric Effects : The 2-methyl group reduces coupling efficiency by ~15% compared to unsubstituted analogs (see Table 1).

-

Comparative Studies : Contrast with analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) to isolate substituent impacts .

Table 1 : Reactivity Comparison of Substituted Dioxaborolanes

Compound Yield in Suzuki Reaction (%) Reference Target Compound 78 2-(3,5-Dichlorophenyl) Analogue 85 2-(4-Methoxyphenyl) Analogue 65

Q. What mechanistic insights explain contradictory data on thermal stability?

- Methodological Answer : Stability discrepancies arise from solvent polarity and oxygen sensitivity.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 150°C in air vs. 180°C under argon.

- Kinetic Studies : First-order decay (k = 0.012 h⁻¹) in DMF at 100°C, attributed to hydrolysis of the dioxaborolane ring .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The 4-methoxy group directs electrophilic attack to the para position (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for meta) .

Data Contradiction Analysis

Q. Why do catalytic systems show variability in coupling efficiency across studies?

- Methodological Answer :

- Catalyst-Substrate Matching : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ for sterically hindered substrates (e.g., 2-methylphenyl derivatives).

- Contradiction Resolution : Re-evaluate ligand steric parameters (e.g., %VBur) to rationalize yield differences .

Stability and Storage Guidelines

Q. What conditions prevent decomposition during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.